6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one
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Overview
Description
6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 8, and a phenyl group at position 2 on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.
Cyclization: The key step involves the cyclization of these intermediates to form the isoquinoline ring. This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Methoxylation: Introduction of methoxy groups at positions 6 and 8 can be done using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroisoquinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-phenylisoquinoline
- 8-Methoxy-2-phenylisoquinolin-1(2H)-one
- 6,8-Dimethoxy-1-phenylisoquinoline
Uniqueness
6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one is unique due to the specific positions of the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
6,8-dimethoxy-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C17H15NO3/c1-20-14-10-12-8-9-18(13-6-4-3-5-7-13)17(19)16(12)15(11-14)21-2/h3-11H,1-2H3 |
InChI Key |
RFJRMUAPQLDKOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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